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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical, physical, and

potential biological properties of 3-Hydroxy-8-methylquinolin-2(1H)-one. The quinolin-2(1H)-

one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous

biologically active compounds. The introduction of a hydroxyl group at the 3-position and a

methyl group at the 8-position is anticipated to modulate the molecule's physicochemical

properties and biological activity. This document consolidates available information on related

structures to infer the characteristics of the title compound, outlines a plausible synthetic

approach, and discusses potential avenues for future research and drug development

applications.

Introduction: The Quinolin-2(1H)-one Core in Drug
Discovery
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The quinolin-2(1H)-one, or carbostyril, framework is a bicyclic heterocyclic system that has

garnered significant attention in the pharmaceutical sciences. Its rigid structure and ability to

participate in various intermolecular interactions make it an ideal scaffold for the design of

therapeutic agents. Derivatives of quinolin-2(1H)-one have demonstrated a wide array of

pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral

properties.[1][2] The biological profile of these compounds is highly dependent on the nature

and position of substituents on the quinoline ring.

The presence of a hydroxyl group, particularly at the 3-position, can significantly influence the

molecule's acidity, hydrogen bonding capacity, and metal-chelating ability. This, in turn, can

impact its interaction with biological targets. The methyl group at the 8-position, while

seemingly a simple alkyl substituent, can affect the molecule's lipophilicity, metabolic stability,

and overall conformation, thereby fine-tuning its pharmacokinetic and pharmacodynamic

properties.

This guide aims to provide a detailed, albeit partially inferred, profile of 3-Hydroxy-8-
methylquinolin-2(1H)-one, leveraging the extensive knowledge base of its structural analogs

to offer valuable insights for researchers in the field.

Physicochemical Properties
Direct experimental data for 3-Hydroxy-8-methylquinolin-2(1H)-one is not readily available in

the public domain. However, we can extrapolate its likely properties based on the well-

characterized parent compound, 3-Hydroxyquinolin-2(1H)-one, and other substituted

quinolinones.

Structural and Molecular Data
Property Predicted Value

Molecular Formula C₁₀H₉NO₂

Molecular Weight 175.19 g/mol

IUPAC Name 3-Hydroxy-8-methyl-1H-quinolin-2-one

CAS Number Not assigned
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Predicted Physical Properties
Property

Predicted
Value/Characteristic

Rationale

Appearance
White to off-white crystalline

solid

Based on the appearance of

similar quinolinone derivatives.

Melting Point >200 °C

The parent compound, 3-

Hydroxyquinolin-2(1H)-one,

has a melting point of

approximately 235 °C. The

methyl group is unlikely to

drastically alter this.

Solubility

Sparingly soluble in water;

soluble in organic solvents like

DMSO, DMF, and alcohols.

The quinolinone core imparts

some polarity, but the overall

structure is largely nonpolar.

The hydroxyl group can

participate in hydrogen

bonding, slightly increasing

water solubility compared to

the unsubstituted carbostyril.

pKa
Estimated to be around 8-9 for

the 3-hydroxyl group.

The enolic hydroxyl group in 3-

hydroxy-2-quinolones is known

to be acidic.

Synthesis and Characterization
A plausible and established method for the synthesis of the quinolinone core is the Conrad-

Limpach synthesis or the Gould-Jacobs reaction.[3][4] For 3-Hydroxy-8-methylquinolin-
2(1H)-one, a likely synthetic pathway would involve the cyclization of an appropriately

substituted aniline with a malonic acid derivative.

Proposed Synthetic Pathway: Modified Conrad-Limpach
Approach
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A potential route to 3-Hydroxy-8-methylquinolin-2(1H)-one involves the reaction of o-toluidine

with a specialized malonic ester, followed by thermal cyclization.

o-Toluidine

Enamine Intermediate

Diethyl Malonate Derivative
(e.g., Diethyl ethoxymethylenemalonate)

Thermal Cyclization
(High Temperature) 3-Hydroxy-8-methylquinolin-2(1H)-one

3-Hydroxy-8-methylquinolin-2(1H)-one

Potential Biological Effects

Quinolinone Core
(Planar, Aromatic)

Modulated Biological Activity

3-OH Group
(H-bonding, Metal Chelation, Acidity)

8-Me Group
(Lipophilicity, Steric Effects)

Altered Pharmacokinetics

Click to download full resolution via product page

Caption: Key structural features influencing the properties of 3-Hydroxy-8-methylquinolin-
2(1H)-one.

The 3-Hydroxy Group: This is a key pharmacophore. It can act as a hydrogen bond donor

and acceptor, and its ability to chelate metal ions is crucial for many of the observed

biological activities of related compounds.

The 8-Methyl Group: This group is expected to increase the lipophilicity of the molecule,

which could enhance its ability to cross cell membranes. It may also introduce steric effects

that could influence its binding to target proteins, potentially leading to improved selectivity.

Future Research Directions
The lack of specific data on 3-Hydroxy-8-methylquinolin-2(1H)-one presents a clear

opportunity for further research. Key areas for investigation include:
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Definitive Synthesis and Characterization: The development and publication of a robust

synthetic route and complete spectroscopic characterization are essential first steps.

Biological Screening: The compound should be screened against a panel of cancer cell lines,

bacterial and fungal strains, and a variety of enzymes to identify its primary biological

activities.

Mechanism of Action Studies: If significant biological activity is observed, further studies to

elucidate the underlying mechanism of action will be crucial for its development as a

therapeutic agent.

Derivative Synthesis and SAR Studies: The synthesis of a library of derivatives with

modifications at various positions on the quinolinone ring will be necessary to establish a

clear structure-activity relationship and to optimize the potency and selectivity of the lead

compound.

Conclusion
3-Hydroxy-8-methylquinolin-2(1H)-one represents a promising, yet underexplored, molecule

within the medicinally important class of quinolinones. Based on the extensive literature on

related compounds, it is reasonable to predict that this compound will possess interesting

biological properties, potentially in the areas of anticancer and antimicrobial chemotherapy.

This technical guide, by consolidating the available knowledge and proposing a clear path for

future research, aims to stimulate further investigation into this intriguing molecule and unlock

its potential for the development of new therapeutic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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